N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-9(12(22)20-14(2,3)4)21-11-8-6-5-7-10(11)19-13(21)15(16,17)18/h5-9H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPVDWSFNSZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzimidazole core can facilitate interactions with biological macromolecules. The exact pathways and targets will depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Core Heterocycle Influence :
- The benzimidazole core in the target compound offers greater aromatic stability compared to triazole derivatives (e.g., 1dbi) but requires more complex synthetic routes .
- Triazole-containing analogues (e.g., 1dbi) achieve higher yields (94%) due to efficient click chemistry protocols , whereas benzimidazole derivatives (e.g., compound 15 in ) show moderate yields (68–78%) using Dess–Martin oxidation or activated ester systems .
Substituent Effects :
- The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic resistance compared to methyl or difluoromethyl analogues (e.g., compound 15 in ) .
- tert-butyl vs. Pyridinyl Groups : The tert-butyl group in the target compound may sterically hinder interactions compared to pyridinylmethyl substituents (e.g., compound 1dbi), which can participate in hydrogen bonding .
Spectral Characterization :
- All compounds were validated via ¹H NMR and LC-MS , but benzimidazole derivatives (e.g., compound 16 in ) required additional ¹³C{¹H,¹⁹F} NMR for full structural elucidation due to fluorine coupling .
Pharmacophore and Functional Group Comparisons
Table 2: Functional Group Contributions
Key Insights :
- Amide Linkages : The propanamide group in the target compound and its analogues (e.g., 1dbi, 1dbj) serves as a flexible spacer, enabling optimal orientation for target binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via amidation reactions using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of tertiary amines like triethylamine (TEA). For example, a similar benzimidazole derivative was synthesized with a 67% yield via flash chromatography (0–20% MeOH gradient in ethyl acetate) to isolate the product . Optimization involves adjusting stoichiometry (e.g., 1.1 equivalents of coupling agent), reaction time (12–24 hours), and purification gradients.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of NMR (300 MHz in CDCl) to confirm proton environments (e.g., trifluoromethyl peaks at δ 7.94–7.89) and HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., expected [M+H] ion). Contaminants like unreacted tert-butyl precursors can be identified via GC/MS .
Q. What storage conditions ensure the compound’s stability during long-term experiments?
- Methodology : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis of the propanamide group. Avoid exposure to moisture, as trifluoromethyl groups are sensitive to nucleophilic attack. Stability studies in DMSO-d over 7 days showed <5% degradation under these conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group on the benzimidazole ring influence the compound’s electronic properties and binding affinity in target interactions?
- Methodology : Computational modeling (e.g., DFT calculations) can quantify electron-withdrawing effects of the CF group, which enhance electrophilicity at the benzimidazole N1 position. Compare binding affinities using surface plasmon resonance (SPR) with and without CF. For example, analogs lacking CF showed 10-fold lower inhibition in kinase assays .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- In vitro : Use hepatic microsome assays to identify metabolic liabilities (e.g., cytochrome P450-mediated oxidation of the tert-butyl group).
- In vivo : Apply pharmacokinetic profiling (e.g., AUC) in rodent models with LC-MS/MS quantification. Adjust dosing regimens or introduce prodrug moieties (e.g., tert-butyl ester derivatives) to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodology :
- Core modifications : Replace the benzimidazole with indole or pyrazole rings to assess steric effects (e.g., compound 3o in ).
- Substituent variations : Test analogs with difluoromethyl or methylsulfonyl groups instead of trifluoromethyl. For example, 2-(difluoromethyl)-1H-benzimidazole derivatives showed reduced off-target binding in PI3Kδ inhibition assays .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
